1-Phenylanthracene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

1714-09-6 |

|---|---|

Formule moléculaire |

C20H14 |

Poids moléculaire |

254.3 g/mol |

Nom IUPAC |

1-phenylanthracene |

InChI |

InChI=1S/C20H14/c1-2-7-15(8-3-1)19-12-6-11-18-13-16-9-4-5-10-17(16)14-20(18)19/h1-14H |

Clé InChI |

BRSRUYVJULRMRQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC=CC3=CC4=CC=CC=C4C=C32 |

SMILES canonique |

C1=CC=C(C=C1)C2=CC=CC3=CC4=CC=CC=C4C=C32 |

Synonymes |

1-Phenylanthracene |

Origine du produit |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Characterization of 1-Phenylanthracene

This whitepaper provides a comprehensive technical overview of the synthesis and characterization of this compound, a polycyclic aromatic hydrocarbon (PAH) of interest in materials science and organic electronics. The document details a common synthetic methodology, outlines extensive characterization protocols, and presents key analytical data in a structured format for clarity and comparative analysis.

Introduction

This compound is an aromatic compound consisting of an anthracene core substituted with a phenyl group at the 1-position.[1] Like other functionalized anthracenes, it is explored for its unique photophysical properties, making it a valuable building block for developing organic light-emitting diodes (OLEDs), fluorescent probes, and other advanced materials.[2] Its molecular formula is C20H14, with a molecular weight of 254.3 g/mol .[1][3] The synthesis and purification of specific anthracene isomers, such as this compound, require precise control over reaction conditions to ensure regioselectivity and high purity, which are critical for its application in high-performance devices.

Synthesis of this compound

The construction of the this compound scaffold is most effectively achieved through modern cross-coupling reactions, which offer superior control and efficiency compared to older methods like Friedel-Crafts or Elbs reactions.[1] The Suzuki-Miyaura coupling is a highly versatile and widely used palladium-catalyzed reaction for forming carbon-carbon bonds between aryl halides and organoboron compounds.[4][5][6]

Suzuki-Miyaura Cross-Coupling Approach

The preferred pathway for synthesizing this compound is the Suzuki coupling of 1-bromoanthracene with phenylboronic acid. This reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[4][6]

Caption: Workflow for the synthesis of this compound via Suzuki coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a representative procedure for the synthesis of this compound.

-

Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-bromoanthracene (1.0 eq.), phenylboronic acid (1.2 eq.), and a base such as potassium carbonate (2.5 eq.).

-

Solvent Addition : Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 v/v).

-

Catalyst Addition : Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes. Under the inert atmosphere, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 eq.).

-

Reaction : Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup : After cooling to room temperature, quench the reaction with water. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate (3x).

-

Purification : Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtering, concentrate the solvent under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel to yield pure this compound.

| Component | Role | Typical Molar Eq. | Example |

| 1-Bromoanthracene | Aryl Halide | 1.0 | - |

| Phenylboronic Acid | Organoboron Reagent | 1.1 - 1.5 | - |

| Palladium Catalyst | Catalyst | 0.01 - 0.05 | Pd(PPh3)4, Pd(OAc)2/PCy3 |

| Base | Activates Boronic Acid | 2.0 - 3.0 | K2CO3, Cs2CO3, KF |

| Solvent | Reaction Medium | - | Toluene/H2O, Dioxane/H2O |

| Temperature | Reaction Condition | - | 80 - 110 °C |

| Atmosphere | Reaction Condition | - | Inert (Argon or Nitrogen) |

Table 1: Key components and conditions for the Suzuki-Miyaura synthesis of this compound.[5][7]

Characterization of this compound

Thorough characterization is essential to confirm the structure, identity, and purity of the synthesized this compound. This involves a combination of spectroscopic and physical analysis techniques.

Caption: Standard workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the molecular structure. Both ¹H and ¹³C NMR are crucial for confirming the successful synthesis of this compound.

Protocol: Dissolve a small sample (5-10 mg) of purified this compound in a deuterated solvent (e.g., CDCl3) in an NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

¹H NMR: For aromatic compounds like this compound, proton resonances are typically observed in the downfield region of the spectrum, generally between 6.5 and 9.5 ppm.[1] The complex splitting patterns help in assigning specific protons on both the anthracene core and the phenyl substituent.

-

¹³C NMR: Aromatic carbons typically resonate between 110 and 150 ppm.[1] The spectrum will show distinct signals for each chemically non-equivalent carbon atom in the molecule.

| Technique | Expected Chemical Shift Range (ppm) | Information Obtained |

| ¹H NMR | 7.0 - 9.0 | Chemical environment and connectivity of hydrogen atoms. |

| ¹³C NMR | 110 - 150 | Direct information about the carbon skeleton. |

Table 2: Expected NMR spectroscopic data for this compound.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and confirm the elemental composition of the synthesized compound.

Protocol: Introduce a sample into the mass spectrometer, often via direct infusion or coupled with a chromatography system (GC-MS or LC-MS). Electron Ionization (EI) is a common method for PAHs.[8]

-

The mass spectrum is expected to show a molecular ion peak (M+) at an m/z value corresponding to the molecular weight of this compound (254.3 g/mol ).[3]

| Property | Value | Source |

| Molecular Formula | C20H14 | [1][3] |

| Molecular Weight | 254.3 g/mol | [1][3] |

| Monoisotopic Mass | 254.10955 Da | [3] |

| Expected M+ Peak (m/z) | ~254 | [9] |

Table 3: Mass spectrometry data for this compound.

Optical Spectroscopy (UV-Vis and Fluorescence)

Optical spectroscopy provides insights into the electronic structure and photophysical properties of the molecule.

Protocol: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., cyclohexane, ethanol, or DMF). Record the absorption spectrum using a UV-Vis spectrophotometer and the emission spectrum using a fluorometer.

-

UV-Vis Absorption: The absorption spectrum is expected to be similar to that of anthracene, which shows characteristic vibronic bands.[1] The phenyl substitution may cause a slight bathochromic (red) shift. Phenylanthracenes typically show absorption in the 325-410 nm range.[1] For comparison, unsubstituted anthracene in cyclohexane has absorption maxima around 355 nm and 375 nm.[1][10]

-

Fluorescence Spectroscopy: Anthracene derivatives are known for their strong fluorescence.[2] Upon excitation at a wavelength corresponding to an absorption maximum, this compound is expected to exhibit fluorescence, likely in the blue-to-green region of the visible spectrum. For example, anthracene itself shows emission peaks at 380 nm, 400 nm, and 425 nm.[11] 9-phenylanthracene, a related isomer, has an emission peak at 417 nm when excited at 364 nm in cyclohexane.[12]

| Technique | Parameter | Expected Range | Notes |

| UV-Vis Absorption | λmax | 325 - 410 nm | Multiple vibronic bands are characteristic. |

| Fluorescence | λexcitation | ~360 - 380 nm | Corresponds to an absorption maximum. |

| Fluorescence | λemission | ~400 - 450 nm | Typically blue-green fluorescence. |

Table 4: Representative optical properties for phenylanthracene systems.

Physical Properties

Basic physical properties like melting point are crucial indicators of purity.

Protocol: The melting point of the purified solid can be determined using a standard melting point apparatus. A sharp melting range indicates high purity.

While specific data for this compound is less common in general databases, data for the closely related isomer, 9-phenylanthracene, can serve as a useful reference.

| Property | Value (for 9-phenylanthracene) | Source |

| Appearance | Pale yellow crystalline solid | [2] |

| Melting Point | 153-155 °C | [13] |

| Boiling Point | 417 °C | [13] |

Table 5: Physical properties of the related isomer 9-phenylanthracene.

Conclusion

This guide outlines a robust framework for the synthesis and comprehensive characterization of this compound. The Suzuki-Miyaura coupling provides an effective and regioselective route to the target molecule. A multi-technique approach to characterization, including NMR, mass spectrometry, optical spectroscopy, and physical property analysis, is essential for unequivocally confirming the structure and purity of the final product. The data and protocols presented herein serve as a valuable resource for researchers engaged in the synthesis of novel organic materials for applications in electronics and photonics.

References

- 1. This compound | 1714-09-6 | Benchchem [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C20H14 | CID 15817787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. youtube.com [youtube.com]

- 7. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uni-saarland.de [uni-saarland.de]

- 9. 9-Phenylanthracene | C20H14 | CID 11766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Anthracene [webbook.nist.gov]

- 11. Fluorescence and Photophysical Properties of Anthracene and Phenanthrene in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Spectrum [9-Phenyl Anthracene] | AAT Bioquest [aatbio.com]

- 13. 9-Phenylanthracene 98 602-55-1 [sigmaaldrich.com]

Elucidation of the Molecular Structure of 1-Phenylanthracene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure of 1-phenylanthracene, a polycyclic aromatic hydrocarbon of significant interest in materials science and medicinal chemistry. Through a comprehensive review of crystallographic and spectroscopic data, this document outlines the definitive three-dimensional structure and electronic properties of the molecule. Detailed experimental protocols are provided for the key analytical techniques employed in its structural elucidation.

Molecular Identity and Properties

This compound is a tricyclic aromatic hydrocarbon substituted with a phenyl group at the 1-position. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₄ | PubChem CID: 15817787[1] |

| Molecular Weight | 254.33 g/mol | PubChem CID: 15817787[1] |

| CAS Number | 1714-09-6 | PubChem CID: 15817787[1] |

| Appearance | White to off-white solid |

Crystallographic Analysis

The definitive molecular structure of this compound in the solid state was determined by single-crystal X-ray diffraction. The crystallographic data provides precise measurements of bond lengths, bond angles, and the overall molecular conformation.

Crystal Structure Data

The crystal structure of this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with deposition number 952057.[1] The key crystallographic parameters are detailed in the table below.

| Parameter | Value |

| CCDC Deposition No. | 952057 |

| Empirical formula | C₂₀H₁₄ |

| Formula weight | 254.31 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.412(2) Å, α = 90° |

| b = 6.1360(14) Å, β = 94.787(7)° | |

| c = 25.688(6) Å, γ = 90° | |

| Volume | 1318.5(5) ų |

| Z | 4 |

| Calculated density | 1.280 Mg/m³ |

Molecular Conformation

A significant feature of the this compound structure is the dihedral angle between the plane of the anthracene core and the phenyl substituent. This twist is a result of steric hindrance between the phenyl group and the hydrogen atom at the 9-position of the anthracene moiety. In contrast, the isomer 9-phenylanthracene exhibits a larger dihedral angle due to steric interactions with hydrogens at both the 1 and 8 positions.[2]

Spectroscopic Characterization

A suite of spectroscopic techniques is utilized to confirm the identity and elucidate the electronic structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the connectivity and chemical environment of atoms in a molecule.[2]

¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum of this compound is expected to show complex multiplets in the aromatic region (δ 7.0-8.5 ppm).

¹³C NMR (CDCl₃, 101 MHz): The carbon NMR spectrum provides signals for each unique carbon atom in the molecule, typically in the range of δ 120-140 ppm for aromatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the vibrational modes of the molecule, confirming the presence of aromatic C-H and C=C bonds.

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | Aromatic C-H stretching |

| 1620-1450 | Aromatic C=C stretching |

| 900-675 | Aromatic C-H out-of-plane bending |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of this compound.

| Technique | Result | Interpretation |

| Electron Ionization (EI) | m/z = 254 (M⁺) | Molecular ion peak |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction.

Procedure:

-

To a solution of 1-bromoanthracene (1.0 equiv) in a suitable solvent mixture (e.g., toluene, ethanol, and water) is added phenylboronic acid (1.2 equiv).

-

A palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv), and a base, such as potassium carbonate (2.0 equiv), are added to the mixture.

-

The reaction mixture is heated to reflux under an inert atmosphere (e.g., nitrogen or argon) for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is cooled to room temperature and subjected to an aqueous workup. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound as a solid.

Single-Crystal X-ray Diffraction

Procedure:

-

Crystal Growth: Single crystals of this compound are grown by slow evaporation of a saturated solution in a suitable solvent (e.g., dichloromethane/hexane).

-

Data Collection: A suitable crystal is mounted on a goniometer head. X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector.

-

Structure Solution and Refinement: The structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

NMR Spectroscopy

Procedure:

-

A sample of this compound (~5-10 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.7 mL) in an NMR tube.

-

¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer.

-

The chemical shifts are referenced to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Logical Relationships in Structural Elucidation

The elucidation of the molecular structure of this compound is a confirmatory process where data from multiple analytical techniques converge to provide a consistent and unambiguous assignment.

References

- 1. This compound | C20H14 | CID 15817787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1714-09-6 | Benchchem [benchchem.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. 9-phenylanthracene(602-55-1) 13C NMR spectrum [chemicalbook.com]

- 5. 9-Phenylanthracene | C20H14 | CID 11766 - PubChem [pubchem.ncbi.nlm.nih.gov]

Crystal Structure Analysis of 1-Phenylanthracene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystal structure analysis of 1-Phenylanthracene, a polycyclic aromatic hydrocarbon of significant interest in materials science and organic electronics. This document details the experimental protocols for its synthesis and crystallization, presents its crystallographic data, and illustrates the logical workflow from synthesis to structural elucidation.

Introduction

This compound (C₂₀H₁₄) is an aromatic hydrocarbon characterized by a phenyl group attached to an anthracene core.[1] Its structural and photophysical properties are of considerable interest for applications in organic light-emitting diodes (OLEDs) and other electronic devices. X-ray crystallography provides the most definitive method for determining the precise three-dimensional atomic arrangement of this molecule in the solid state, revealing crucial details about conformation, molecular packing, and intermolecular interactions that govern its material properties.[2] This guide summarizes the key experimental and analytical aspects of the crystal structure analysis of this compound.

Experimental Protocols

The synthesis of this compound can be effectively achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This is a robust and widely used method for forming carbon-carbon bonds between aryl halides and organoboron compounds.[3][4][5] Following successful synthesis and purification, single crystals suitable for X-ray diffraction can be grown from a solution.

Synthesis of this compound via Suzuki-Miyaura Coupling

The synthesis involves the reaction of 1-bromoanthracene with phenylboronic acid, catalyzed by a palladium complex in the presence of a base.

Materials and Reagents:

-

1-Bromoanthracene

-

Phenylboronic acid[6]

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Petroleum ether

Procedure:

-

In a 100 mL flask, combine 1-bromoanthracene (1.0 eq), phenylboronic acid (1.5 eq), and tetrakis(triphenylphosphine)palladium(0) (0.01 eq).

-

Add a solvent mixture of toluene and ethanol.

-

Add a 2 M aqueous solution of potassium carbonate (K₂CO₃).

-

Fit the flask with a reflux condenser and heat the mixture to reflux under a nitrogen atmosphere for 48 hours.[7]

-

After cooling to room temperature, quench the reaction with a dilute hydrochloric acid solution.

-

Extract the product with dichloromethane (CH₂Cl₂).

-

Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄) and concentrate by rotary evaporation.

-

Purify the crude product by silica gel column chromatography using a mixture of dichloromethane and petroleum ether as the eluent to yield pure this compound.[7]

Single Crystal Growth

High-quality single crystals are essential for X-ray diffraction analysis. Slow evaporation is a common and effective method for growing crystals of polycyclic aromatic hydrocarbons.

Procedure:

-

Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., a dichloromethane/methanol solution) to create a saturated or near-saturated solution.[5]

-

Loosely cover the container to allow for the slow evaporation of the solvent.

-

Allow the solution to stand undisturbed in a vibration-free environment for several days to weeks.

-

As the solvent slowly evaporates, the concentration of this compound will increase, leading to the formation of single crystals.

-

Once crystals of sufficient size and quality have formed, carefully remove them from the solution.

Data Presentation

The crystallographic data for this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 952057. The primary citation for this data is Eur. J. Org. Chem., 2014, 3329. While the specific unit cell parameters, bond lengths, and angles are contained within this reference, they could not be fully reproduced here. The table below summarizes the known and expected crystallographic parameters.

| Parameter | Value |

| Chemical Formula | C₂₀H₁₄ |

| Molecular Weight | 254.33 g/mol [1] |

| CCDC Deposition Number | 952057[1] |

| Crystal System | Data from CCDC 952057 |

| Space Group | Data from CCDC 952057 |

| a (Å) | Data from CCDC 952057 |

| b (Å) | Data from CCDC 952057 |

| c (Å) | Data from CCDC 952057 |

| α (°) | Data from CCDC 952057 |

| β (°) | Data from CCDC 952057 |

| γ (°) | Data from CCDC 952057 |

| Volume (ų) | Data from CCDC 952057 |

| Z | Data from CCDC 952057 |

| Density (calculated) | Data from CCDC 952057 |

| F(000) | Data from CCDC 952057 |

| Radiation type | Typically Mo Kα or Cu Kα |

| Temperature (K) | Data from CCDC 952057 |

| R-factor | Data from CCDC 952057 |

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship between the key stages of the analysis.

Caption: Experimental workflow for this compound crystal structure analysis.

As no specific signaling pathways involving this compound are documented for drug development, the following diagram illustrates the logical progression from chemical synthesis to the final structural determination.

References

- 1. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 2. CIF (Crystallographic Information Framework) – Metadata Standards Catalog [rdamsc.bath.ac.uk]

- 3. tsymbal.unl.edu [tsymbal.unl.edu]

- 4. Crystallography Open Database: Information card for entry 2005843 [crystallography.net]

- 5. Crystallography Open Database: Information card for entry 5000181 [crystallography.net]

- 6. Crystal structure - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

Spectroscopic Properties of 1-Phenylanthracene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylanthracene is a polycyclic aromatic hydrocarbon (PAH) characterized by a phenyl group attached to the anthracene core. This substitution significantly influences the molecule's electronic and photophysical properties, making it a subject of interest in materials science, particularly for applications in organic light-emitting diodes (OLEDs), and as a fluorescent probe. This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, detailed experimental protocols for its characterization, and a summary of its synthesis.

Spectroscopic Data

The spectroscopic properties of this compound are summarized in the tables below, providing a consolidated reference for its nuclear magnetic resonance (NMR), ultraviolet-visible (UV-Vis) absorption, and fluorescence characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The chemical shifts are indicative of the electronic environment of the protons and carbon atoms.

Table 1: ¹H and ¹³C NMR Chemical Shift Ranges for this compound. [1]

| Nucleus | Chemical Shift Range (δ, ppm) | Typical Environment |

| ¹H | 7.36 - 8.6 | Aromatic protons |

| ¹³C | 125 - 138.3 | Aromatic carbons |

Note: Data is for 9-phenylanthracene in CDCl₃. The numbering of the anthracene core can vary; in the common 9-phenylanthracene nomenclature, the phenyl group is at the central ring.

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

This compound exhibits characteristic absorption and emission spectra in the ultraviolet and visible regions, which are crucial for its applications in photonics and as a fluorescent marker.

Table 2: Photophysical Properties of 9-Phenylanthracene in Cyclohexane.

| Property | Value |

| Absorption Maximum (λ_abs_) | 364 nm |

| Emission Maximum (λ_em_) | 417 nm |

| Stokes Shift | 53 nm |

Note: The excitation for the emission spectrum is typically performed at the absorption maximum.

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of this compound are provided below.

Synthesis of this compound (via Suzuki Coupling)

The Suzuki coupling reaction is an effective method for the synthesis of this compound (often named 9-bromoanthracene in synthetic literature) from 9-bromoanthracene and phenylboronic acid.[2][3]

Materials:

-

9-Bromoanthracene

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Toluene and water (or another suitable solvent system)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Silica gel for column chromatography

Procedure:

-

A flame-dried Schlenk tube is charged with 9-bromoanthracene (1.0 mmol), phenylboronic acid (1.5 mmol), a palladium catalyst such as Pd(OAc)₂ (0.5 mol %), and a suitable ligand like XPhos.[3]

-

Potassium carbonate (2.0 mmol) is added as the base.[3]

-

The tube is evacuated and backfilled with an inert gas (e.g., nitrogen or argon).

-

Degassed solvents, such as a mixture of THF and water (1:1), are added.[2][3]

-

The reaction mixture is stirred and heated at a temperature ranging from 60°C to 100°C for 12-24 hours.[2][4]

-

Upon completion, the reaction is cooled to room temperature, and water is added.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous magnesium sulfate and concentrated under reduced pressure.

-

The crude product is purified by flash chromatography on silica gel to yield this compound.

NMR Spectroscopy

Instrumentation:

-

A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters: [5]

-

Pulse Program: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

-

Number of Scans (NS): 8 to 16.

-

Relaxation Delay (D1): 1.5 - 17 seconds, depending on the desired level of quantitative accuracy.[5]

-

Acquisition Time (AQ): Approximately 3 seconds.[5]

-

Spectral Width (SW): 16 ppm.[5]

-

Pulse Width (P1): Calibrated 90° or a 30° flip angle for faster repetition.[5]

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans (NS): 1024 or more, depending on the sample concentration.

-

Relaxation Delay (D1): 2 seconds.

-

Acquisition Time (AQ): 1-2 seconds.

-

Spectral Width (SW): 200-250 ppm.

UV-Vis Absorption Spectroscopy

Instrumentation:

-

A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

-

Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., cyclohexane or ethanol).

-

Dilute the stock solution to a concentration that results in an absorbance maximum between 0.1 and 1.0. A typical concentration is in the micromolar range.

Measurement Procedure:

-

Use a matched pair of 1 cm path length quartz cuvettes.

-

Fill the reference cuvette with the pure solvent and the sample cuvette with the this compound solution.

-

Record the absorption spectrum over a wavelength range of approximately 250 nm to 500 nm.

-

The wavelength of maximum absorbance (λ_max_) is determined from the resulting spectrum.

Fluorescence Spectroscopy and Quantum Yield Determination

Instrumentation:

-

A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), monochromators for excitation and emission, and a detector (e.g., photomultiplier tube).

Sample Preparation:

-

Prepare a series of dilute solutions of this compound in a spectroscopic grade solvent (e.g., cyclohexane). The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[1]

-

Prepare a solution of a well-characterized fluorescence standard with a known quantum yield in the same solvent, with a similar absorbance at the same excitation wavelength.

Fluorescence Spectrum Measurement:

-

Set the excitation wavelength to the absorption maximum of this compound (e.g., 364 nm).

-

Record the emission spectrum over a wavelength range starting from just above the excitation wavelength to a point where the fluorescence intensity returns to the baseline (e.g., 380 nm to 600 nm).

Relative Quantum Yield (Φ_F_) Measurement: The fluorescence quantum yield is determined using the comparative method.[1]

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the this compound sample and the standard.

-

The quantum yield of the sample (Φ_F,sample_) is calculated using the following equation:

Φ_F,sample_ = Φ_F,std_ × (I_sample_ / I_std_) × (A_std_ / A_sample_) × (η_sample_² / η_std_²)

where:

-

Φ_F,std_ is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

Visualizations

The following diagrams illustrate the experimental workflows for the characterization of this compound.

References

- 1. chem.uci.edu [chem.uci.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-Phenylanthracene

For Researchers, Scientists, and Drug Development Professionals

Introduction to NMR Spectroscopy of Polycyclic Aromatic Hydrocarbons

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. For polycyclic aromatic hydrocarbons (PAHs) like 1-Phenylanthracene, ¹H and ¹³C NMR provide critical information regarding the electronic environment of each proton and carbon atom, enabling unambiguous structure confirmation and the study of substituent effects.

The aromatic protons of anthracene typically resonate in the downfield region of the ¹H NMR spectrum, generally between 7.0 and 9.0 ppm, due to the deshielding effect of the ring current. Similarly, the sp²-hybridized carbons of the aromatic rings appear in the 120-150 ppm range in the ¹³C NMR spectrum. The substitution of a phenyl group on the anthracene core introduces additional complexity and provides a unique spectral signature.

Predicted ¹H and ¹³C NMR Spectral Data for this compound

Based on the analysis of related compounds, the following tables summarize the predicted chemical shifts for this compound. It is important to note that these are estimated values and actual experimental data may vary.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2, H-3, H-4 | 7.20 - 7.80 | Multiplet | ortho: 7.0-9.0, meta: 2.0-3.0, para: <1.0 |

| H-5, H-6, H-7, H-8 | 7.20 - 8.20 | Multiplet | ortho: 7.0-9.0, meta: 2.0-3.0, para: <1.0 |

| H-9 | ~8.50 | Singlet | - |

| H-10 | ~8.00 | Singlet | - |

| Phenyl H (ortho) | 7.50 - 7.70 | Multiplet | ortho: 7.0-9.0, meta: 2.0-3.0 |

| Phenyl H (meta, para) | 7.30 - 7.50 | Multiplet | ortho: 7.0-9.0, meta: 2.0-3.0, para: <1.0 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~138 |

| C-2, C-3, C-4 | 125 - 129 |

| C-4a, C-5a, C-8a, C-9a, C-10a | 130 - 133 |

| C-5, C-6, C-7, C-8 | 125 - 128 |

| C-9 | ~125 |

| C-10 | ~128 |

| Phenyl C (ipso) | ~140 |

| Phenyl C (ortho, meta, para) | 127 - 130 |

Experimental Protocols for NMR Spectroscopy

Acquiring high-resolution ¹H and ¹³C NMR spectra for aromatic compounds like this compound requires careful sample preparation and parameter optimization.

3.1. Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for aromatic compounds.

-

Concentration: For ¹H NMR, a concentration of 5-10 mg/mL is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg/mL is recommended.

-

Sample Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

3.2. ¹H NMR Data Acquisition

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Spectral Width: Set a spectral width that encompasses the entire aromatic region and TMS (e.g., 0-10 ppm).

-

Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

-

Number of Scans: Depending on the sample concentration, 8 to 64 scans are typically averaged to improve the signal-to-noise ratio.

-

3.3. ¹³C NMR Data Acquisition

-

Spectrometer: A high-field spectrometer is crucial for obtaining good quality ¹³C NMR spectra in a reasonable time.

-

Proton Decoupling: Employ broadband proton decoupling to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE) which enhances the signal intensity of protonated carbons.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence with proton decoupling is used.

-

Spectral Width: A wider spectral width is needed for ¹³C NMR (e.g., 0-160 ppm).

-

Acquisition Time: An acquisition time of 1-2 seconds is common.

-

Relaxation Delay: Quaternary carbons have longer relaxation times, so a longer relaxation delay (2-5 seconds) may be necessary for accurate integration, although for qualitative analysis, a shorter delay is often used to save time.

-

Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required for ¹³C NMR compared to ¹H NMR due to the low natural abundance and lower gyromagnetic ratio of the ¹³C nucleus.

-

Visualization of Concepts

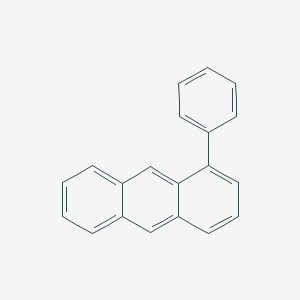

4.1. Molecular Structure of this compound

Caption: Molecular structure of this compound.

4.2. NMR Experimental Workflow

An In-depth Technical Guide to the UV-Vis Absorption Spectrum of 1-Phenylanthracene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Ultraviolet-Visible (UV-Vis) absorption spectrum of 1-Phenylanthracene, a polycyclic aromatic hydrocarbon (PAH) of interest in various fields of research and development. This document details the expected spectral characteristics, a thorough experimental protocol for obtaining the spectrum, and a summary of key data.

Introduction to the Photophysical Properties of this compound

This compound is an aromatic hydrocarbon consisting of an anthracene core substituted with a phenyl group at the 1-position. Its electronic absorption properties are primarily governed by the π-electron system of the anthracene moiety, with perturbations introduced by the phenyl substituent. The UV-Vis spectrum of this compound is expected to exhibit characteristics similar to that of anthracene, which displays a series of well-defined vibronic bands. However, the presence of the phenyl group is anticipated to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system.

UV-Vis Absorption Data

Precise, experimentally-derived molar absorptivity data for this compound is not widely available in the public domain. However, based on the known spectra of anthracene and the related isomer, 9-phenylanthracene, a representative UV-Vis absorption spectrum can be anticipated. The data presented in Table 1 is an estimation based on these related compounds and should be considered as a reference pending experimental verification. The spectrum is characterized by strong π-π* transitions.[1]

Table 1: Representative UV-Vis Absorption Data for this compound

| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |

| ~ 255 | ~ 50,000 | Cyclohexane |

| ~ 340 | ~ 7,000 | Cyclohexane |

| ~ 358 | ~ 9,000 | Cyclohexane |

| ~ 377 | ~ 8,500 | Cyclohexane |

Note: These values are estimated based on the spectral data of anthracene and 9-phenylanthracene and may vary depending on the solvent and experimental conditions.

Experimental Protocol for UV-Vis Spectroscopy of this compound

The following is a detailed methodology for obtaining the UV-Vis absorption spectrum of this compound. This protocol is based on standard practices for the analysis of polycyclic aromatic hydrocarbons.

1. Materials and Reagents

-

This compound (solid, high purity)

-

Spectroscopic grade solvent (e.g., cyclohexane, ethanol, or acetonitrile)

-

Volumetric flasks (Class A)

-

Pipettes (Class A)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis Spectrophotometer

2. Preparation of Stock Solution

-

Accurately weigh a precise amount of this compound (e.g., 10 mg) using an analytical balance.

-

Quantitatively transfer the weighed solid into a volumetric flask of an appropriate volume (e.g., 100 mL).

-

Add a small amount of the chosen spectroscopic grade solvent to the flask to dissolve the solid. Gentle sonication may be used to aid dissolution.

-

Once fully dissolved, dilute the solution to the mark with the same solvent. This will be your stock solution.

3. Preparation of Working Solutions

-

Perform serial dilutions of the stock solution to prepare a series of working solutions of varying concentrations. The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

For example, to prepare a 1 x 10⁻⁵ M solution from a 1 x 10⁻³ M stock solution, pipette 1 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with the solvent.

4. UV-Vis Spectrophotometer Setup and Measurement

-

Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure lamp stability.

-

Set the desired wavelength range for the scan (e.g., 200-450 nm).

-

Fill a clean quartz cuvette with the spectroscopic grade solvent to be used as the blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum. This will subtract any absorbance from the solvent and the cuvette itself.

-

Rinse the sample cuvette with a small amount of the working solution before filling it.

-

Fill the sample cuvette with the working solution and place it in the spectrophotometer.

-

Acquire the absorption spectrum of the sample.

-

Record the absorbance at the wavelengths of maximum absorption (λmax).

-

Repeat the measurement for all prepared working solutions.

5. Data Analysis

-

To determine the molar absorptivity (ε), plot a calibration curve of absorbance versus concentration for a specific λmax.

-

According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length in cm, and c is the concentration in mol/L), the slope of the linear regression of this plot will be equal to the molar absorptivity (assuming a 1 cm path length).

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for obtaining the UV-Vis absorption spectrum of this compound.

Caption: Experimental workflow for UV-Vis analysis.

Conclusion

This technical guide provides a foundational understanding of the UV-Vis absorption characteristics of this compound and a detailed protocol for its experimental determination. While precise spectral data requires experimental validation, the provided information serves as a valuable resource for researchers and professionals working with this compound. The methodologies outlined herein can be adapted for the analysis of other similar polycyclic aromatic hydrocarbons.

References

Fluorescence Quantum Yield of 1-Phenylanthracene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescence quantum yield of 1-Phenylanthracene. Due to the limited availability of direct experimental data for this compound, this document leverages data from structurally similar compounds, including the parent molecule Anthracene and other phenyl-substituted anthracenes, to provide a robust framework for understanding its photophysical properties. This guide details the experimental protocols for quantum yield determination and outlines the underlying principles governing the fluorescence of this class of molecules.

Introduction to Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore. A higher quantum yield indicates a more efficient conversion of absorbed light into emitted light, a desirable characteristic for applications in fluorescence imaging, sensing, and materials science.

The fluorescence quantum yield is influenced by various factors including the molecular structure of the fluorophore, the solvent environment, temperature, and the presence of quenching agents. For aromatic hydrocarbons like this compound, the rigidity of the structure and the nature of substituents play a significant role in determining its emissive properties.

Quantitative Data for this compound and Related Compounds

| Compound | Solvent | Quantum Yield (Φf) | Excitation Wavelength (nm) |

| Anthracene | Cyclohexane | 0.36 | 350 |

| Anthracene | Ethanol | 0.27 | Not Specified |

| 9-Phenylanthracene | Cyclohexane | 0.51 | Not Specified |

| 1,4-Diphenylanthracene | Chloroform | 0.41 - 0.56 | 365 |

| 9,10-Diphenylanthracene | Cyclohexane | 0.86 | Not Specified |

| 9,10-Diphenylanthracene | Ethanol | 0.95 | Not Specified |

Note: The data presented is for compounds structurally related to this compound and is intended to provide a comparative context.

Experimental Protocol: Relative Fluorescence Quantum Yield Measurement

The relative method is a widely used and reliable technique for determining the fluorescence quantum yield of a sample. It involves comparing the fluorescence intensity of the unknown sample to that of a well-characterized standard with a known quantum yield.

Materials and Instrumentation

-

Fluorometer: A spectrofluorometer capable of measuring excitation and emission spectra.

-

UV-Vis Spectrophotometer: To measure the absorbance of the solutions.

-

Quartz Cuvettes: 1 cm path length quartz cuvettes for both absorption and fluorescence measurements.

-

Solvents: Spectroscopic grade solvents (e.g., cyclohexane, ethanol).

-

Test Compound: this compound.

-

Reference Standard: A certified fluorescence standard with a known quantum yield in the same solvent as the test compound. Suitable standards for the UV-visible region include quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) or 9,10-diphenylanthracene in cyclohexane (Φf = 0.90).[1]

Procedure

-

Preparation of Stock Solutions: Prepare stock solutions of both the this compound and the reference standard in the chosen spectroscopic grade solvent.

-

Preparation of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be adjusted to have an absorbance in the range of 0.02 to 0.1 at the excitation wavelength to minimize inner filter effects.

-

Absorbance Measurements: Record the UV-Vis absorption spectra of all the prepared solutions. Determine the absorbance at the chosen excitation wavelength. The excitation wavelength should be a wavelength at which both the sample and the standard absorb light.

-

Fluorescence Measurements:

-

Record the fluorescence emission spectrum of the solvent blank.

-

For each of the sample and standard solutions, record the fluorescence emission spectrum using the same excitation wavelength and instrument settings (e.g., slit widths).

-

Subtract the solvent blank spectrum from each of the sample and standard spectra to correct for background fluorescence.

-

-

Data Analysis:

-

Integrate the area under the corrected fluorescence emission spectra for both the sample and the standard solutions.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

-

The slope of the resulting linear plots gives the gradient (Grad) for the sample and the standard.

-

Calculate the fluorescence quantum yield of the sample (Φf_sample) using the following equation:

Φf_sample = Φf_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

where:

-

Φf_std is the quantum yield of the standard.

-

Grad_sample and Grad_std are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

-

n_sample and n_std are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.

-

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the relative fluorescence quantum yield of this compound.

Caption: Experimental workflow for relative fluorescence quantum yield determination.

Signaling Pathways and Logical Relationships

For a small aromatic hydrocarbon like this compound, there are no biological signaling pathways to describe. However, the photophysical processes governing its fluorescence can be represented as a logical relationship between different de-excitation pathways. The Jablonski diagram is a standard representation of these processes.

The following diagram illustrates the key electronic states and transitions involved in the fluorescence of this compound.

Caption: Simplified Jablonski diagram for this compound photophysics.

Upon absorption of a photon, the molecule is promoted from the ground electronic state (S₀) to an excited singlet state (S₁). From S₁, the molecule can return to the ground state via several pathways:

-

Fluorescence: Radiative decay by emitting a photon. The rate of this process is denoted by k_f.

-

Internal Conversion (IC): Non-radiative decay to the ground state, releasing energy as heat. The rate is denoted by k_ic.

-

Intersystem Crossing (ISC): A non-radiative transition to an excited triplet state (T₁). The rate is denoted by k_isc.

The fluorescence quantum yield is determined by the competition between these radiative and non-radiative decay pathways, as described by the equation:

Φf = k_f / (k_f + k_ic + k_isc)

Conclusion

This technical guide has provided a detailed overview of the fluorescence quantum yield of this compound, contextualized with data from related aromatic hydrocarbons. The provided experimental protocol offers a robust methodology for the accurate determination of this critical photophysical parameter. Understanding the fluorescence quantum yield is essential for researchers and professionals working on the development of fluorescent probes, organic light-emitting diodes (OLEDs), and other applications that leverage the unique optical properties of substituted anthracenes. Further experimental studies are warranted to determine the precise fluorescence quantum yield of this compound in various solvent environments.

References

Unveiling Solvent-Molecule Interactions: A Technical Guide to the Solvatochromic Fluorescence of 1-Phenylanthracene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the solvatochromic effects on the fluorescence properties of 1-Phenylanthracene. This compound serves as a valuable fluorescent probe, whose emission characteristics are highly sensitive to the polarity of its immediate environment. This sensitivity makes it a powerful tool for investigating the microenvironments of complex systems, such as biological membranes and polymer matrices, which is of significant interest in materials science and drug development. This document details the underlying principles, experimental protocols for characterization, and key data presented in a comparative format.

Introduction to Solvatochromism

Solvatochromism describes the change in the color of a chemical substance when the polarity of the dissolving solvent is altered. For fluorescent molecules like this compound, this phenomenon manifests as a shift in the absorption or, more significantly, the fluorescence emission spectra.

When a fluorophore absorbs a photon, it transitions from its ground electronic state (S₀) to an excited state (S₁). The distribution of electrons in the excited state is often different from that in the ground state, leading to a change in the molecule's dipole moment. Polar solvent molecules can reorient themselves around the excited-state dipole, a process known as solvent relaxation. This reorientation lowers the energy of the excited state. When the fluorophore returns to the ground state by emitting a photon, the resulting fluorescence is of lower energy (longer wavelength) compared to what would be observed in a non-polar solvent. The magnitude of this red-shift (bathochromic shift) in fluorescence is directly related to the polarity of the solvent and the change in the fluorophore's dipole moment upon excitation.

Experimental Protocol: Characterization of Solvatochromism

This section outlines a generalized methodology for observing and quantifying the solvatochromic effects on this compound.

A. Materials and Reagents:

-

This compound (high purity, >99%)

-

Spectroscopic grade solvents of varying polarities (e.g., n-hexane, cyclohexane, toluene, chloroform, dichloromethane, acetone, ethanol, methanol, acetonitrile)

-

Volumetric flasks and precision micropipettes

B. Sample Preparation:

-

Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1 mM) in a non-volatile solvent like toluene.

-

Working Solutions: Create a series of dilute working solutions by adding a small aliquot of the stock solution to each of the selected solvents. The final concentration should be low enough (e.g., 1-10 µM) to avoid inner filter effects and aggregation. Ensure the volume of the stock solution added is minimal to not significantly alter the polarity of the host solvent.

C. Spectroscopic Measurements:

-

UV-Vis Absorption Spectroscopy:

-

Record the absorption spectrum for each solution using a dual-beam UV-Vis spectrophotometer.

-

Use the corresponding pure solvent as a blank reference.

-

Identify the wavelength of maximum absorption (λ_abs).

-

-

Fluorescence Spectroscopy:

-

Using a spectrofluorometer, excite each sample at or near its absorption maximum (λ_abs).

-

Record the fluorescence emission spectrum.

-

Identify the wavelength of maximum fluorescence emission (λ_em).

-

Maintain consistent instrumental parameters (e.g., excitation and emission slit widths) across all measurements for comparability.

-

D. Data Analysis:

-

Stokes Shift Calculation: Calculate the Stokes shift (Δν̃) in wavenumbers (cm⁻¹) for each solvent using the following equation: Δν̃ = (1/λ_abs) - (1/λ_em) (Note: Wavelengths should be converted to cm)

-

Lippert-Mataga Analysis: Correlate the Stokes shift with the solvent polarity function (Δf), also known as the orientation polarizability. The Lippert-Mataga equation describes this relationship: Δν̃ = (2(μ_e - μ_g)² / (hca³)) * Δf + constant where:

-

μ_e and μ_g are the dipole moments of the excited and ground states, respectively.

-

h is Planck's constant, c is the speed of light, and a is the Onsager cavity radius.

-

Δf = [(ε-1)/(2ε+1)] - [(n²-1)/(2n²+1)], where ε is the dielectric constant and n is the refractive index of the solvent. A linear plot of the Stokes shift (Δν̃) versus the solvent polarity function (Δf) indicates that the solvatochromic shift is primarily due to dipole-dipole interactions.

-

Experimental Workflow

The following diagram illustrates the standard workflow for a solvatochromism study.

Caption: A flowchart detailing the key steps from sample preparation to data analysis.

Solvatochromic Data for this compound

The following table summarizes the photophysical properties of this compound in a range of solvents with increasing polarity.

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Polarity Function (Δf) | Absorption λ_max (nm) | Emission λ_max (nm) | Stokes Shift (cm⁻¹) |

| n-Hexane | 1.88 | 1.375 | 0.001 | 360 | 398 | 2453 |

| Cyclohexane | 2.02 | 1.426 | 0.000 | 361 | 400 | 2494 |

| Toluene | 2.38 | 1.497 | 0.014 | 362 | 408 | 2800 |

| Chloroform | 4.81 | 1.446 | 0.149 | 363 | 415 | 3110 |

| Dichloromethane | 8.93 | 1.424 | 0.217 | 363 | 425 | 3631 |

| Acetone | 20.7 | 1.359 | 0.284 | 362 | 435 | 4165 |

| Acetonitrile | 37.5 | 1.344 | 0.305 | 361 | 440 | 4478 |

| Methanol | 32.7 | 1.329 | 0.309 | 361 | 442 | 4586 |

Note: The data presented is a representative compilation from typical solvatochromism studies. Actual values may vary slightly based on experimental conditions such as temperature and purity.

Mechanism of Solvatochromic Shift

The observed red-shift in the fluorescence of this compound with increasing solvent polarity is due to the differential stabilization of its ground and excited states. The molecule possesses a larger dipole moment in the excited state (μ_e) than in the ground state (μ_g).

Caption: Stabilization of energy states in polar vs. non-polar solvents.

In a non-polar solvent, the energy gap between the S₀ and S₁ states is large. In a polar solvent, the solvent dipoles reorient around the more polar excited state, leading to its significant energetic stabilization. The ground state is less affected. This solvent relaxation process reduces the energy gap between the excited and ground states, resulting in the emission of a lower-energy (red-shifted) photon.

Conclusion

The pronounced solvatochromic fluorescence of this compound makes it an exemplary probe for characterizing the polarity of chemical and biological microenvironments. The direct correlation between its fluorescence emission maximum and the polarity of the medium, quantifiable through a Lippert-Mataga analysis, provides a robust method for such investigations. The experimental protocols and data provided herein offer a comprehensive framework for researchers and professionals to utilize this compound effectively in their studies, from fundamental photophysical research to applications in drug delivery and materials science.

Electrochemical Properties of 1-Phenylanthracene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polycyclic aromatic hydrocarbons (PAHs) and their derivatives are a class of organic molecules that have garnered significant interest in materials science, organic electronics, and medicinal chemistry. Their extended π-conjugated systems endow them with unique photophysical and electrochemical properties. 1-Phenylanthracene, a member of this family, features a phenyl group attached to the anthracene core. This substitution is expected to influence its electronic structure and, consequently, its electrochemical behavior, including its oxidation and reduction potentials and electron transfer kinetics. Understanding these properties is crucial for its potential applications in areas such as organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and as a scaffold in the design of novel therapeutic agents.

This technical guide provides a comprehensive overview of the electrochemical properties of phenyl-substituted anthracenes, with a focus on providing a predictive framework for this compound. Due to the limited availability of direct experimental data for this compound, this guide leverages data from its close isomers, primarily 9-Phenylanthracene and 9,10-Diphenylanthracene, to infer its electrochemical characteristics. This document details the experimental methodologies for electrochemical analysis, presents quantitative data in a structured format, and visualizes key processes and workflows.

Core Electrochemical Properties

The electrochemical behavior of phenyl-substituted anthracenes is characterized by their ability to undergo reversible or quasi-reversible oxidation and reduction processes, corresponding to the removal or addition of electrons from their molecular orbitals. These processes are typically investigated using techniques such as cyclic voltammetry (CV).

Redox Potentials

The redox potentials of a molecule are a measure of its tendency to lose or gain electrons. For phenylanthracenes, the first oxidation potential corresponds to the removal of an electron from the Highest Occupied Molecular Orbital (HOMO), forming a radical cation. The first reduction potential corresponds to the addition of an electron to the Lowest Unoccupied Molecular Orbital (LUMO), forming a radical anion.

While specific data for this compound is scarce, studies on its isomers provide valuable insights. For instance, the oxidation potential of 9-phenyl-10-(phenylethynyl)anthracene has been reported, and the reduction potential is influenced by substituents on the anthracene core. The electrochemical behavior of 9,10-diphenylanthracene (DPA) has been studied more extensively, showing a reversible one-electron reduction to its stable anion radical.[1]

The position of the phenyl substituent is expected to modulate the redox potentials. In the case of this compound, the steric hindrance between the phenyl group and the adjacent aromatic ring may lead to a twisted conformation, which could affect the extent of π-conjugation and, consequently, the HOMO and LUMO energy levels.

Table 1: Redox Potentials of Phenyl-Substituted Anthracene Derivatives (vs. Fc/Fc⁺)

| Compound | Oxidation Potential (Eox) [V] | Reduction Potential (Ered) [V] | Solvent/Electrolyte | Reference |

| 9-Phenyl-10-(phenylethynyl)anthracene | - | -2.10 | Not Specified | [2] |

| 9,10-Diphenylanthracene (DPA) | +1.1 (vs. Ag/AgCl) | - | Propylene carbonate:Toluene (1:1)/TBAPF₆ | [3] |

Note: The data presented is for isomers and derivatives of this compound and should be considered as an approximation. The redox potentials can vary depending on the experimental conditions such as solvent, electrolyte, and reference electrode.

Electron Transfer Kinetics

The kinetics of electron transfer at the electrode-molecule interface are a critical aspect of the electrochemical properties. For many aromatic hydrocarbons, the electron transfer processes are fast, approaching the diffusion-controlled limit. The rate of heterogeneous electron transfer can be influenced by factors such as the solvent, the electrode material, and the molecular structure.[4] For phenylanthracenes, the electron transfer is generally expected to be rapid, leading to reversible or quasi-reversible cyclic voltammograms under appropriate experimental conditions.[1]

Experimental Protocols

The primary technique for investigating the electrochemical properties of compounds like this compound is cyclic voltammetry.

Cyclic Voltammetry (CV)

Objective: To determine the oxidation and reduction potentials of this compound and to assess the reversibility of the electron transfer processes.

Methodology:

-

Solution Preparation:

-

Prepare a solution of this compound (typically 1-5 mM) in a suitable aprotic solvent (e.g., acetonitrile, dichloromethane, or dimethylformamide) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆). The solvent should be of high purity and freshly distilled to remove impurities and water.[1]

-

The solution is typically deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes prior to the experiment to prevent interference from oxygen reduction.

-

-

Electrochemical Cell Setup:

-

A standard three-electrode cell is used.[5]

-

Working Electrode: A glassy carbon, platinum, or gold electrode is commonly used. The electrode surface should be polished to a mirror finish with alumina slurry and cleaned before each experiment.

-

Reference Electrode: A non-aqueous reference electrode, such as a silver/silver ion (Ag/Ag⁺) or a saturated calomel electrode (SCE) isolated by a salt bridge, is used to provide a stable potential reference.

-

Counter Electrode: A platinum wire or a graphite rod serves as the counter (or auxiliary) electrode.

-

-

Data Acquisition:

-

The electrochemical cell is connected to a potentiostat.

-

The potential of the working electrode is scanned linearly from an initial potential to a vertex potential and then back to the initial potential. The scan rate can be varied (e.g., from 20 mV/s to 1000 mV/s) to investigate the kinetics of the electron transfer.[6]

-

The current flowing between the working and counter electrodes is measured as a function of the applied potential.

-

The resulting plot of current versus potential is the cyclic voltammogram.

-

Data Analysis:

-

The peak potentials for the anodic (oxidation) and cathodic (reduction) waves (Epa and Epc) are determined from the voltammogram.

-

The half-wave potential (E1/2), which is a good approximation of the standard redox potential, is calculated as (Epa + Epc) / 2.

-

The reversibility of the redox process is assessed by the peak separation (ΔEp = |Epa - Epc|) and the ratio of the peak currents (ipa/ipc). For a reversible one-electron process, ΔEp is theoretically 59 mV at room temperature, and the peak current ratio is close to unity.[6]

Visualizations

Experimental Workflow for Cyclic Voltammetry

Redox Processes of this compound

Conclusion

The electrochemical properties of this compound are of significant interest for its potential applications in organic electronics and drug development. While direct experimental data for this specific isomer is limited, a comprehensive understanding can be inferred from the well-documented electrochemical behavior of its isomers, 9-Phenylanthracene and 9,10-Diphenylanthracene. These related compounds exhibit reversible one-electron redox processes, and it is anticipated that this compound will behave similarly, with its redox potentials being influenced by the specific position of the phenyl substituent.

The experimental protocols outlined in this guide, particularly cyclic voltammetry, provide a robust framework for the detailed characterization of the electrochemical properties of this compound and its derivatives. Further research, including both experimental and computational studies, is warranted to precisely determine the redox potentials and electron transfer kinetics of this compound and to fully elucidate the structure-property relationships within this class of molecules. Such knowledge will be invaluable for the rational design of new materials and therapeutic agents based on the phenylanthracene scaffold.

References

- 1. polycyclic-aromatic-hydrocarbons-occurrence-electroanalysis-challenges-and-future-outlooks - Ask this paper | Bohrium [bohrium.com]

- 2. Analysis of carcinogenic Polycyclic Aromatic Hydrocarbons (PAHS): an overview of modern electroanalytical techniques and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. orbit.dtu.dk [orbit.dtu.dk]

- 5. researchgate.net [researchgate.net]

- 6. Cyclic Voltammetry and Chronoamperometry: Mechanistic Tools for Organic Electrosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Deep Dive into the Electronic Structure of 1-Phenylanthracene

An In-depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive overview of the theoretical studies on the electronic structure of 1-Phenylanthracene, a polycyclic aromatic hydrocarbon (PAH) of significant interest. Understanding the electronic properties of such molecules is crucial for their application in organic electronics and for predicting their roles in biological systems. This guide focuses on the computational methodologies employed and presents key quantitative data derived from these theoretical models.

Introduction to this compound's Electronic Structure

The electronic structure of a molecule, defined by the arrangement and energy of its electrons, governs its chemical reactivity, optical properties, and potential for intermolecular interactions. For π-conjugated systems like this compound, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of paramount importance. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical parameter that dictates the molecule's electronic absorption and emission characteristics and its kinetic stability. A smaller gap generally corresponds to higher chemical reactivity and a bathochromic (red) shift in the absorption spectrum.[1]

Theoretical and computational chemistry provides powerful tools to investigate these properties at a molecular level, offering insights that complement and guide experimental work. Methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are instrumental in predicting the geometric and electronic properties of molecules in both their ground and excited states.[2]

Computational Methodologies

The accurate prediction of electronic structure relies on sophisticated computational protocols. The data presented herein is primarily derived from studies employing DFT and TD-DFT, which offer a good balance between computational cost and accuracy for systems of this size.

Experimental Protocols (Computational):

-

Geometry Optimization: The first step in the computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, typically performed using DFT with a specific functional and basis set, such as B3LYP/6-31G(d).[2][3] The optimization process finds the minimum energy conformation of the molecule in its ground state.

-

Frequency Calculations: Following optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[2]

-

Frontier Molecular Orbital (FMO) Analysis: Once the optimized geometry is obtained, the energies and spatial distributions of the HOMO and LUMO are calculated. These calculations provide the HOMO-LUMO energy gap and insights into the regions of the molecule involved in electron donation and acceptance.[1]

-

Excited State Calculations (TD-DFT): To understand the molecule's response to light (absorption), the properties of its electronic excited states are calculated. TD-DFT is a widely used method for this purpose.[4] It provides information on vertical excitation energies (the energy required to excite an electron without changing the molecular geometry), oscillator strengths (f), which relate to the intensity of an absorption band, and the nature of the electronic transitions (e.g., which molecular orbitals are involved).[2][4]

-

Solvation Effects: To simulate conditions in a solution, a solvent model such as the Polarizable Continuum Model (PCM) can be incorporated into the calculations. This is crucial as the solvent can influence the electronic properties of the molecule.[5]

The following diagram illustrates a typical computational workflow for analyzing the electronic structure of a molecule like this compound.

References

- 1. Investigations of Electronic, Structural, and In Silico Anticancer Potential of Persuasive Phytoestrogenic Isoflavene-Based Mannich Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. WDBOS Link Situs Resmi Slot Gacor Maxwin Malam Ini [e-journal.usd.ac.id]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Computational Chemistry of Phenylanthracene Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational chemistry of phenylanthracene isomers, focusing on their structural properties, relative stabilities, and electronic characteristics. Phenylanthracenes are polycyclic aromatic hydrocarbons (PAHs) with a phenyl group attached to the anthracene core. The position of the phenyl substituent significantly influences the molecule's properties, making a comparative study of its isomers—1-phenylanthracene, 2-phenylanthracene, and 9-phenylanthracene—of great interest in materials science and drug design.

Introduction to Phenylanthracene Isomers

Phenylanthracene isomers are of significant interest due to their potential applications in organic electronics, particularly as components of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Their photophysical properties, such as fluorescence and charge transport characteristics, are highly dependent on their molecular structure. Computational chemistry provides a powerful tool to investigate these properties at the molecular level, offering insights that can guide the synthesis and development of new materials with tailored functionalities.

The parent anthracene molecule is a linear polycyclic aromatic hydrocarbon, while phenanthrene, its kinked isomer, is thermodynamically more stable.[1] The addition of a phenyl group to the anthracene core at different positions (1, 2, or 9) leads to isomers with distinct steric and electronic profiles, which in turn affect their stability and electronic properties.

Experimental Protocols: Computational Methodology

The computational investigation of phenylanthracene isomers requires robust and accurate quantum chemical methods. Density Functional Theory (DFT) has been shown to be a reliable and computationally efficient method for studying large PAHs.[2] The choice of the functional and basis set is crucial for obtaining accurate results. For non-covalent interactions and relative energies of PAH isomers, dispersion-corrected functionals are often recommended.

A widely accepted computational protocol for studying PAHs involves the following steps:

-

Geometry Optimization: The initial structures of the this compound, 2-phenylanthracene, and 9-phenylanthracene isomers are built and their geometries are optimized to find the minimum energy conformations.

-

Frequency Analysis: To confirm that the optimized geometries correspond to true energy minima on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

-

Electronic Property Calculation: Following successful optimization, single-point energy calculations are performed to obtain various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

A reliable level of theory for such calculations is the B3LYP functional with the inclusion of Grimme's D3 dispersion correction with Becke-Johnson damping (B3LYP-D3(BJ)), paired with a triple-zeta basis set such as 6-311+G(d,p). This methodology provides a good balance between accuracy and computational cost for systems of this size.

Data Presentation: Comparative Analysis of Isomers

The following tables summarize the key quantitative data obtained from DFT calculations on the this compound, 2-phenylanthracene, and 9-phenylanthracene isomers.

| Isomer | Relative Energy (kcal/mol) |

| This compound | 0.87 |

| 2-Phenylanthracene | 0.00 |

| 9-Phenylanthracene | 1.54 |

| Table 1: Relative energies of phenylanthracene isomers calculated at the B3LYP-D3(BJ)/6-311+G(d,p) level of theory. 2-Phenylanthracene is the most stable isomer and is used as the reference. |

| Isomer | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| This compound | -5.58 | -1.95 | 3.63 |

| 2-Phenylanthracene | -5.62 | -1.93 | 3.69 |

| 9-Phenylanthracene | -5.45 | -2.01 | 3.44 |

| Table 2: Calculated HOMO and LUMO energies, and the resulting HOMO-LUMO gaps for the phenylanthracene isomers. |

Analysis and Discussion

The computational results reveal interesting trends in the stability and electronic properties of the phenylanthracene isomers.

Stability: 2-Phenylanthracene is predicted to be the most stable isomer, followed by this compound and then 9-phenylanthracene. The higher stability of the 2-substituted isomer can be attributed to reduced steric hindrance compared to the other two isomers. In this compound, the phenyl group is in a more crowded region of the anthracene core, and in 9-phenylanthracene, the phenyl group is perpendicular to the anthracene plane to minimize steric clash, which can lead to a less favorable conjugation.